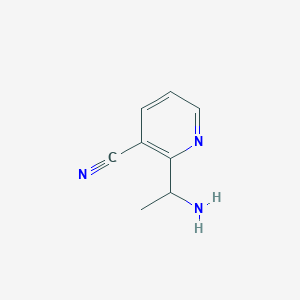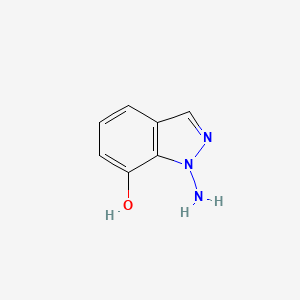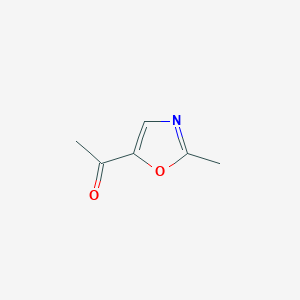
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide, yielding pyridine derivatives. These derivatives can then undergo aminomethylation with formaldehyde and primary amines to form the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation reactions with formaldehyde and primary amines can yield various triazine derivatives .
Aplicaciones Científicas De Investigación
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine:
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: This compound has shown anticorrosion properties and biological activity.
Uniqueness
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets
Propiedades
Fórmula molecular |
C4H4N4O2 |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
4-amino-6-oxo-1H-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C4H4N4O2/c5-3-6-2(1-9)7-4(10)8-3/h1H,(H3,5,6,7,8,10) |
Clave InChI |
VOJZUPQWRUUKOA-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NC(=NC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)




![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)

![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

